3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide
Description
Significance of Acrylamide (B121943) Scaffolds in Contemporary Drug Discovery and Probe Development
Acrylamide scaffolds are recognized for their utility as "covalent warheads" in the design of targeted inhibitors. nih.gov The electrophilic nature of the acrylamide group allows it to form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein. This irreversible binding can lead to prolonged and potent inhibition, a desirable characteristic for certain therapeutic interventions, particularly in oncology. nih.gov
Furthermore, the incorporation of an acrylamide moiety can enhance the drug-like properties of a molecule. It has been demonstrated that the acrylamide group can improve both aqueous and lipid solubility, which in turn can lead to better cell permeability and bioavailability. nih.gov This dual role in providing a reactive handle for covalent modification and improving physicochemical properties makes the acrylamide scaffold a valuable tool in modern drug design.
Historical Context and Evolution of Acrylamide-Containing Bioactive Compounds
The history of acrylamide itself is complex, with its initial applications being largely industrial in the production of polyacrylamide. britannica.com Its biological relevance came into focus with the discovery of its neurotoxic effects in the mid-20th century and later, in 2002, the finding that it can form in carbohydrate-rich foods cooked at high temperatures. britannica.comnih.govwikipedia.org
In the realm of medicinal chemistry, the deliberate use of the acrylamide functional group as a reactive moiety in drug candidates is a more recent development. The approval of drugs like afatinib and ibrutinib, which contain an acrylamide group for covalent targeting of kinases, marked a significant milestone. nih.gov This has spurred further research into the design and synthesis of a new generation of acrylamide-containing compounds for various therapeutic targets.
General Overview of the Research Potential of 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide within the Landscape of Nitro-Phenyl and Pyridine (B92270) Derivatives
The research potential of this compound is underscored by the established biological significance of its constituent nitro-phenyl and pyridine moieties.
Nitro-phenyl Derivatives: The nitro group is a versatile functional group in medicinal chemistry, though it is often associated with toxicity concerns. acs.org However, it is a key component in a number of therapeutic agents, including antibacterial and anticancer drugs. acs.orgnih.gov The electron-withdrawing nature of the nitro group can be crucial for molecular interactions and can be exploited in the design of hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of solid tumors. mdpi.com
Pyridine Derivatives: The pyridine ring is a ubiquitous scaffold in pharmaceuticals. nih.govnih.gov Its presence in numerous FDA-approved drugs highlights its importance in drug design. nih.gov Pyridine derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the solubility and pharmacokinetic properties of the molecule. nih.gov
The combination of the acrylamide scaffold with a nitro-phenyl and a pyridine moiety in this compound suggests a molecule with potential for targeted covalent inhibition, with its biological activity likely influenced by the electronic properties of the nitro group and the pharmacological profile of the pyridine ring.
Rationale for Comprehensive Academic Investigation of the Chemical Compound
A comprehensive academic investigation of this compound is warranted for several reasons. The novelty of combining these three pharmacologically relevant motifs in a single molecule presents an opportunity for the discovery of new biological activities. The potential for this compound to act as a covalent inhibitor makes it an interesting candidate for targeting enzymes with nucleophilic residues in their active sites.
Detailed Research Findings
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| Acrylamide | C3H5NO | 71.08 | -0.67 | wikipedia.org |
| N-(3-Nitrophenyl)acetamide | C8H8N2O3 | 180.16 | 1.13 | N/A |
| 3-Aminopyridine | C5H6N2 | 94.11 | 0.29 | N/A |
LogP values are estimated and can vary based on the prediction method.
Table 2: Biological Activity of Representative Acrylamide Derivatives
| Compound | Target | Activity | Application | Reference |
| Afatinib | EGFR/HER2 | Irreversible inhibitor | Anti-cancer | nih.gov |
| Ibrutinib | BTK | Irreversible inhibitor | Anti-cancer, autoimmune diseases | nih.gov |
| (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamides | Not specified | Antioxidant | Agriculture, Food Preservation | N/A |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-11-13-4-2-8-16-10-13)7-6-12-3-1-5-14(9-12)18(20)21/h1-10H,11H2,(H,17,19)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINCBUKVZDVKO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Detailed Synthetic Routes for 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide
The construction of the amide bond in this compound is the central transformation in its synthesis. This is typically achieved by reacting a carboxylic acid derivative with an amine. The most common and direct approach involves the coupling of 3-nitrocinnamic acid with 3-(aminomethyl)pyridine. Two primary strategies are generally employed for this transformation: the activation of the carboxylic acid to an acyl chloride, or the use of peptide coupling reagents.
A plausible and frequently utilized method for the synthesis of acrylamide (B121943) derivatives involves the reaction of a substituted cinnamic acid with an appropriate amine. researchgate.net In the case of this compound, this would entail the reaction of 3-nitrocinnamic acid and 3-(aminomethyl)pyridine.
Key Precursors and Starting Materials
The primary precursors for the synthesis of this compound are:
3-Nitrocinnamic acid: This compound provides the acrylamide backbone and the 3-nitrophenyl moiety. It can be synthesized via a Doebner reaction between 3-nitrobenzaldehyde and malonic acid in the presence of a base like pyridine (B92270) or piperidine. researchgate.net
3-(Aminomethyl)pyridine: This reagent provides the N-pyridin-3-ylmethyl portion of the final molecule. It is a commercially available starting material.
| Precursor | Chemical Structure | Role in Synthesis |
|---|---|---|
| 3-Nitrocinnamic acid | O=N(=O)c1cccc(C=CC(=O)O)c1 | Provides the acyl group |
| 3-(Aminomethyl)pyridine | NCC1=CN=CC=C1 | Provides the amine group |
Reaction Conditions and Optimization Strategies
The formation of the amide bond can be achieved under various conditions, which can be optimized to improve yield and purity.
Method 1: Acyl Chloride Formation
A common method for synthesizing amides from carboxylic acids is the conversion of the acid to a more reactive acyl chloride. niscair.res.in
Activation: 3-Nitrocinnamic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Coupling: The resulting 3-nitrocinnamoyl chloride is then added dropwise to a solution of 3-(aminomethyl)pyridine and a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in an inert solvent at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction. niscair.res.in The base is crucial for scavenging the hydrochloric acid (HCl) byproduct.
Optimization of this method may involve varying the chlorinating agent, the base, the solvent, and the reaction temperature. For instance, using oxalyl chloride with a catalytic amount of dimethylformamide (DMF) can lead to cleaner reactions than with thionyl chloride.
Method 2: Direct Amide Coupling
Direct coupling of the carboxylic acid and amine using a coupling reagent is another widely used strategy that often proceeds under milder conditions.
Reaction: 3-Nitrocinnamic acid and 3-(aminomethyl)pyridine are dissolved in a suitable solvent (e.g., DMF or DCM), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is added, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).
These coupling agents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. Optimization can involve screening different coupling agents and additives, as well as adjusting the stoichiometry of the reagents and the reaction temperature.
| Parameter | Acyl Chloride Method | Direct Coupling Method |
|---|---|---|
| Activating Agent | SOCl₂, (COCl)₂ | EDC, DCC, HATU, HBTU |
| Solvent | DCM, THF | DMF, DCM |
| Base | Triethylamine, Pyridine | Triethylamine, DIPEA (often optional) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
Yield Enhancement and Purity Considerations
To enhance the yield of this compound, it is important to ensure the complete conversion of the limiting reagent. The progress of the reaction can be monitored by thin-layer chromatography (TLC). niscair.res.in
Upon completion of the reaction, the work-up procedure is critical for obtaining a pure product. A typical work-up involves:
Quenching the reaction with water or a dilute aqueous acid/base solution.
Extracting the product into an organic solvent.
Washing the organic layer with brine to remove water-soluble impurities.
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Concentrating the solution under reduced pressure.
The crude product is often purified by recrystallization from a suitable solvent or by column chromatography on silica gel to remove any unreacted starting materials or byproducts.
Stereochemical Control and Regioselectivity in Synthesis
Approaches to E and Z Isomer Differentiation and Isolation
The double bond in the acrylamide moiety of this compound can exist as either the E (trans) or Z (cis) isomer. The stereochemistry of the final product is largely determined by the stereochemistry of the starting 3-nitrocinnamic acid. Commercially available 3-nitrocinnamic acid is predominantly the more stable E-isomer. Synthesis via the Doebner reaction also typically yields the E-isomer. researchgate.net
Should a mixture of E and Z isomers be formed, their separation can often be achieved by:
Fractional Crystallization: The two isomers may have different solubilities in a particular solvent system, allowing for their separation by careful crystallization.
Chromatography: Column chromatography on silica gel can be effective in separating the E and Z isomers due to their different polarities and interactions with the stationary phase.
The differentiation between the E and Z isomers can be accomplished using spectroscopic methods, primarily ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is characteristically larger for the trans isomer (typically 12-18 Hz) compared to the cis isomer (typically 7-12 Hz).
Chirality Induction and Maintenance (if applicable to specific syntheses)
The molecule this compound is achiral. Therefore, chirality induction and maintenance are not applicable to its synthesis.
Strategies for Structural Derivatization and Analogue Synthesis
The synthesis of analogues of this compound is a key strategy for exploring its chemical space. This involves systematic modifications to its three primary structural components. The general synthetic approach involves the coupling of a substituted cinnamic acid derivative with 3-(aminomethyl)pyridine. For instance, the synthesis of related (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides has been achieved by reacting substituted cinnamic acids with 2-aminopyridine in the presence of a coupling agent or after converting the acid to an acyl chloride. researchgate.netniscair.res.in
Modifications on the Nitro-Phenyl Moiety and Their Synthetic Access
The nitro-phenyl moiety offers numerous avenues for structural modification, primarily by altering the substituents on the aromatic ring. The synthetic access to these analogues typically begins with a substituted benzaldehyde, which undergoes a condensation reaction (e.g., a Doebner or Knoevenagel condensation) with malonic acid or a derivative to form the corresponding substituted cinnamic acid. researchgate.netmdpi.com This substituted cinnamic acid can then be converted to an activated form, such as an acyl chloride, to facilitate amide bond formation with 3-(aminomethyl)pyridine. niscair.res.ingoogle.com
Table 1: Synthetic Strategies for Nitro-Phenyl Moiety Modification
| Modification Type | Synthetic Precursor Example | Reaction | Resulting Intermediate |
|---|---|---|---|
| Positional Isomerism | 2-Nitrobenzaldehyde or 4-Nitrobenzaldehyde | Doebner Condensation with Malonic Acid | 2-Nitrocinnamic acid or 4-Nitrocinnamic acid |
| Substituent Variation | 3-Nitro-4-chlorobenzaldehyde | Knoevenagel Condensation | 3-(4-Chloro-3-nitrophenyl)acrylic acid |
| Group Replacement | 3-Aminobenzaldehyde | Doebner Condensation | 3-Aminocinnamic acid |
| Additional Substitution | 2-Hydroxy-3-nitrobenzaldehyde | Knoevenagel Condensation | 3-(2-Hydroxy-3-nitrophenyl)acrylic acid |
Modifications on the Pyridinyl Moiety and Their Synthetic Access
The pyridine ring is a common scaffold in bioactive molecules due to its diverse pharmacological activities. researchgate.netnih.govrsc.org Modifying this moiety can significantly impact a compound's properties. Late-stage functionalization (LSF) is a particularly powerful strategy for derivatizing complex molecules like pyridine-containing compounds, as it allows for the direct modification of an existing scaffold, increasing synthetic efficiency. researchgate.net
Strategies for modifying the pyridinyl moiety include:
C-H Functionalization: Direct C-H functionalization reactions can introduce a variety of substituents (e.g., alkyl, aryl, or halogen groups) onto the pyridine ring. Regioselectivity can be challenging but can be controlled through the use of specific directing groups or catalysts. researchgate.net For instance, lithiation of related N-(pyridin-3-ylmethyl)pivalamide derivatives occurs at the 4-position of the pyridine ring, allowing for subsequent reaction with various electrophiles. researchgate.net
Cross-Coupling Reactions: If a pre-functionalized pyridine (e.g., a halopyridine) is used in the initial synthesis, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce a wide array of carbon-based substituents. researchgate.net
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct subsequent substitution reactions to different positions than the parent pyridine.
The choice of synthetic strategy depends on the desired modification and the compatibility of the reagents with the other functional groups in the molecule, particularly the reactive acrylamide and nitro groups.
Alterations of the Acrylamide Linker
The acrylamide linker is a critical component, acting as an electrophilic "warhead" in many covalent inhibitors. chimia.ch Its reactivity can be precisely tuned by altering its structure.
Key modifications include:
Substitution at the α- or β-positions: Introducing substituents on the double bond of the acrylamide can modulate its electrophilicity. Methylation at these positions generally reduces reactivity. chimia.ch Conversely, adding an electron-withdrawing group, such as a nitrile at the α-position, enhances reactivity. mdpi.comchimia.ch
Bioisosteric Replacement: The acrylamide group can be replaced with other electrophilic moieties to alter reactivity and other properties. Allenamide, for example, has been identified as a reactive bioisostere of acrylamide for use in targeted covalent inhibitors. rsc.org
Conformational Constraint: Incorporating the acrylamide into a ring system, such as a lactam, can constrain its conformation and alter its reactivity profile.
These alterations allow for the fine-tuning of the linker's reactivity towards nucleophiles, a critical aspect for applications in covalent chemical biology. acs.org
Chemical Reactivity Profiling of the Core Structure
The core structure of this compound possesses two key reactive sites: the α,β-unsaturated acrylamide moiety and the aromatic nitro group. Each site has a distinct reactivity profile that can be exploited for further chemical transformations or that governs its interactions in a biological context.
Michael Addition Reactivity of the Acrylamide Moiety
The α,β-unsaturated carbonyl system of the acrylamide group makes it an electrophilic Michael acceptor. It readily undergoes conjugate addition reactions with soft nucleophiles. libretexts.org This reaction is of significant interest in medicinal chemistry, where acrylamides are used to form covalent bonds with the thiol side chains of cysteine residues in proteins. chimia.chnih.gov
The reaction proceeds via a hetero-Michael addition, where the nucleophile attacks the electrophilic β-carbon of the acrylamide. nih.govrsc.org The rate and favorability of this reaction are influenced by several factors:
Nucleophile: Soft nucleophiles, particularly thiolates (the deprotonated form of thiols), are highly effective Michael donors. nih.gov Amines can also act as nucleophiles in Michael additions. researchgate.netnih.gov
Substituents: The electronic nature of substituents on the acrylamide and the aromatic ring influences the electrophilicity of the β-carbon. Electron-withdrawing groups on the phenyl ring or the acrylamide itself increase reactivity, while electron-donating groups decrease it. acs.orgnih.gov
Steric Hindrance: Bulky substituents near the reaction site can sterically hinder the approach of the nucleophile, reducing the reaction rate. nih.gov
Unfunctionalized acrylamides are considered weakly electrophilic, which has made them a successful class of electrophiles for targeted covalent inhibitors, balancing sufficient reactivity for target engagement with minimized off-target reactions. nih.gov
Reactivity of the Nitro Group (e.g., Reduction Pathways)
The aromatic nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com
The reduction proceeds in a stepwise manner, involving a six-electron transfer that forms nitroso and N-hydroxylamino intermediates before yielding the final amine product. nih.gov
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Method | Conditions | Primary Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Aniline | A common, clean, and efficient method. masterorganicchemistry.comwikipedia.org |
| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Aniline | A classic and widely used industrial method. masterorganicchemistry.comrsc.org |
| Tin(II) Chloride (SnCl₂) | Ethanol or other solvents | Aniline | A milder, pH-neutral option for reduction. masterorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed solvent | Aniline | Useful for selective reductions in some contexts. wikipedia.org |
| Zinc Metal (Zn) | Aqueous NH₄Cl | Hydroxylamine | Milder conditions can isolate the hydroxylamine intermediate. wikipedia.org |
| Metal Hydrides (e.g., LiAlH₄) | Anhydrous solvent | Azo Compound | Typically not used for producing anilines from nitroaromatics as they tend to form azo compounds. masterorganicchemistry.comwikipedia.org |
The choice of reducing agent is critical as it can determine the final product. While strong reducing conditions typically yield the amine, carefully controlled conditions or specific reagents can be used to isolate intermediates like hydroxylamines or produce other products such as azo or azoxy compounds. wikipedia.orgrsc.org This reactivity allows the nitro group to serve as a synthetic handle, providing access to anilines, which are valuable precursors for a wide range of further chemical modifications.
Reactivity of the Pyridine Nitrogen
The nitrogen in a pyridine ring is generally more nucleophilic than the nitrogen in a comparable aniline derivative because the lone pair is in an sp² hybrid orbital and is not delocalized into the aromatic system. However, it is less basic than aliphatic amines. Electrophilic attack on the pyridine ring itself is generally disfavored, but the nitrogen atom is susceptible to reactions with electrophiles. ntnu.no
N-Oxide Formation
One of the characteristic reactions of pyridines is the formation of N-oxides upon treatment with oxidizing agents. acs.orgnih.gov The resulting pyridine N-oxides are versatile synthetic intermediates. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity towards both electrophiles and nucleophiles. scripps.eduthieme-connect.de The oxygen atom can donate electron density back into the ring, activating the ortho and para positions for electrophilic substitution, while the positively charged nitrogen facilitates nucleophilic attack at the same positions.
The synthesis of the corresponding N-oxide of this compound would likely involve oxidation with common reagents such as hydrogen peroxide or a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). google.com The general transformation is depicted below:
General Reaction for Pyridine N-Oxide Formation:
R-Pyridine + Oxidizing Agent → R-Pyridine-N-oxide
| Oxidizing Agent | Typical Solvent | Temperature Range (°C) |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 70-80 |
| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM) | 0 - Room Temperature |
| Peracetic Acid | Acetic Acid | Room Temperature |
This table presents typical conditions for the N-oxidation of pyridine and its derivatives and is illustrative for the potential transformation of this compound.
Quaternization Reactions
The nucleophilic pyridine nitrogen can react with alkylating agents to form quaternary pyridinium salts. This process, known as quaternization, involves the formation of a new carbon-nitrogen bond. The resulting pyridinium salt carries a positive charge on the nitrogen atom. These salts can have different properties compared to the parent pyridine, including increased water solubility and different biological activities.
For this compound, quaternization would typically be achieved by reacting it with an alkyl halide, such as methyl iodide or benzyl bromide. The reaction rate and yield can be influenced by the nature of the alkylating agent, the solvent, and the reaction temperature.
General Reaction for Pyridine Quaternization:
R-Pyridine + R'-X → [R-Pyridine-R']⁺X⁻
| Alkylating Agent (R'-X) | Typical Solvent | Temperature Range (°C) |
| Methyl Iodide (CH₃I) | Acetonitrile, DMF | Room Temperature - 80 |
| Ethyl Bromide (CH₃CH₂Br) | Ethanol, Acetone | Reflux |
| Benzyl Bromide (C₆H₅CH₂Br) | Toluene, Acetonitrile | Room Temperature - Reflux |
This table illustrates common reagents and conditions for the quaternization of pyridine-containing compounds, which would be applicable for the derivatization of this compound.
The resulting quaternary pyridinium derivatives of this compound could be of interest for various applications, building on the established use of quaternized copolymers of acrylamide and vinylpyridine in different fields. researchgate.net
Advanced Molecular Structure and Conformational Analysis
Detailed Spectroscopic Characterization for Structural Elucidation
Advanced spectroscopic methods offer profound insights into the molecule's connectivity, functional groups, and three-dimensional arrangement. While specific experimental data for this compound is not widely published, a detailed characterization can be extrapolated from closely related analogs and foundational spectroscopic principles.
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise stereochemical and conformational details of 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide in solution. Analysis of chemical shifts, coupling constants, and through-space interactions (e.g., via NOESY experiments) can provide a detailed picture of the molecule's average conformation and dynamic processes.
Based on data from analogous structures, such as bis(3-(4-nitrophenyl)acrylamide) derivatives and (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound in a solvent like DMSO-d₆ can be predicted. niscair.res.inresearchgate.net The protons on the nitrophenyl ring are expected to appear in the aromatic region, with the nitro group causing a downfield shift of adjacent protons. The vinyl protons of the acrylamide (B121943) moiety typically present as doublets with a coupling constant indicative of a trans configuration. The methylene protons would likely appear as a doublet coupled to the amide proton, which itself would be a triplet. The pyridine (B92270) ring protons would also resonate in the aromatic region.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Amide N-H | 8.5 - 9.0 | t | ~6.0 |
| Pyridin-H2, H6 | 8.4 - 8.6 | m | - |
| Nitro-phenyl-H2 | 8.3 - 8.5 | s | - |
| Nitro-phenyl-H4 | 8.1 - 8.3 | d | ~8.0 |
| Pyridin-H4, H5 | 7.2 - 7.8 | m | - |
| Nitro-phenyl-H5, H6 | 7.6 - 7.8 | m | - |
| Vinyl-Hα | 7.4 - 7.6 | d | ~15.0 |
| Vinyl-Hβ | 6.6 - 6.8 | d | ~15.0 |
| Methylene C-H | 4.4 - 4.6 | d | ~6.0 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Amide C=O | 165 - 167 |
| Nitro-phenyl C-NO₂ | 147 - 149 |
| Pyridin-C2, C6 | 148 - 150 |
| Vinyl-Cα | 138 - 142 |
| Aromatic/Pyridin C | 120 - 140 |
| Vinyl-Cβ | 122 - 126 |
| Methylene C | 40 - 43 |
Infrared spectroscopy is instrumental in identifying the key functional groups within this compound by observing their characteristic vibrational frequencies. The IR spectrum is expected to be dominated by absorptions from the amide, nitro, and aromatic moieties.
The amide group gives rise to several distinct bands: the N-H stretching vibration, typically observed as a sharp peak; the C=O stretching (Amide I band), which is a strong absorption; and the N-H bending (Amide II band). The nitro group exhibits strong symmetric and asymmetric stretching vibrations. The carbon-carbon double bond of the acrylamide and the aromatic rings will also show characteristic stretching vibrations.
Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Amide C=O | Stretch (Amide I) | 1660 - 1680 | Strong |
| Alkene C=C | Stretch | 1620 - 1640 | Medium |
| Amide N-H | Bend (Amide II) | 1530 - 1560 | Strong |
| Nitro N=O | Asymmetric Stretch | 1510 - 1540 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Nitro N=O | Symmetric Stretch | 1340 - 1360 | Strong |
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues to its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. The fragmentation is likely to occur at the weaker bonds, such as the amide bond and the bonds adjacent to the aromatic rings.
Plausible fragmentation pathways include the cleavage of the amide bond to generate fragments corresponding to the 3-(3-nitrophenyl)acryloyl cation and the pyridin-3-ylmethylamine radical, or the pyridin-3-ylmethyl cation. Loss of the nitro group (as NO₂ or NO) is also a common fragmentation pathway for nitroaromatic compounds.
Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
| 297 | [M]⁺ (Molecular Ion) |
| 191 | [M - C₆H₇N]⁺ (Loss of pyridin-3-ylmethanamine) |
| 177 | [C₉H₆NO₃]⁺ (3-(3-nitrophenyl)acryloyl cation) |
| 107 | [C₆H₇N]⁺ (pyridin-3-ylmethyl cation) |
| 92 | [C₅H₄NCH₂]⁺ (Tropylium-like ion from pyridin-3-ylmethyl) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
X-ray Crystallography for Solid-State Structural Determination
As of now, there is no publicly available crystal structure for this compound. X-ray crystallography would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. In the solid state, it is anticipated that the molecule would adopt a conformation that maximizes stabilizing interactions, such as intermolecular hydrogen bonding between the amide N-H donor and a suitable acceptor, which could be the amide C=O oxygen, the nitro group oxygens, or the pyridine nitrogen of an adjacent molecule. Pi-stacking interactions between the aromatic rings are also likely to play a role in the crystal packing.
Conformational Landscape and Dynamics of this compound
The primary sources of conformational isomerism are:
Rotation around the amide C-N bond: This leads to cis and trans conformers. The trans conformation is generally favored due to lower steric hindrance.
Rotation around the C-C single bonds: This includes the bond between the nitrophenyl ring and the vinyl group, and the bond between the vinyl group and the carbonyl carbon.
Rotation around the N-CH₂ and CH₂-pyridine bonds: This determines the orientation of the pyridinylmethyl group relative to the acrylamide backbone.
The interconversion between different conformers is governed by the energy barriers to rotation around the single bonds. The rotational barrier around the amide C-N bond is known to be significant due to the partial double bond character, leading to relatively slow interconversion between the cis and trans isomers on the NMR timescale at room temperature. Computational studies on similar molecules, such as N-(4-nitrophenyl)acrylamide, have utilized Density Functional Theory (DFT) to calculate these rotational barriers. researchgate.net The barriers to rotation around the other single bonds are generally lower, allowing for more rapid conformational changes. The specific rotational barriers for this compound would require dedicated computational modeling to be determined accurately.
Intramolecular Interactions and Hydrogen Bonding Networks
Intramolecular interactions play a crucial role in defining the preferred conformation of this compound. While a classic intramolecular hydrogen bond between the amide N-H and an oxygen of the 3-nitro group is geometrically unlikely due to the meta-substitution pattern, other weaker intramolecular forces are at play.
In the solid state, molecules of this type are expected to form extensive intermolecular hydrogen bonding networks. Crystal structures of similar N-(pyridin-ylmethyl)benzamide derivatives show the formation of N—H⋯O hydrogen bonds, which link molecules into chains nih.goviucr.org. Additionally, weaker C—H⋯O and C—H⋯N interactions contribute to the stability of the crystal lattice nih.gov. It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the amide N-H group acting as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.
Impact of Substituents on Molecular Geometry and Electronic Distribution
The two key substituents, the 3-nitro-phenyl group and the N-pyridin-3-ylmethyl group, have a profound impact on the molecular geometry and electronic properties of the acrylamide scaffold.
The nitro group is a strong electron-withdrawing group, both through inductive (-I) and resonance (-R) effects. This significantly decreases the electron density on the attached phenyl ring, particularly at the ortho and para positions. This electronic perturbation can influence the bond lengths and angles within the phenyl ring and affect its interaction with the acrylamide moiety. The electron-withdrawing nature of the nitro group can also impact the acidity of the amide proton.
The N-pyridin-3-ylmethyl group introduces a flexible linker and an additional aromatic system. The pyridine ring, with its nitrogen heteroatom, introduces a dipole moment and a site for potential hydrogen bonding. The conformational flexibility of the CH2 linker allows the pyridine ring to orient itself in various positions relative to the rest of the molecule, which can be influenced by both intramolecular and intermolecular forces as seen in the crystal packing of related compounds nih.gov.
Computational Chemistry and in Silico Modeling
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical methods are employed to investigate the fundamental electronic properties of a molecule, which dictate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized geometry and electronic properties of molecules in their ground state. researchgate.netresearchgate.net For a molecule like 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), can predict structural parameters. researchgate.net These calculations yield data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. This information is crucial as the molecule's conformation can significantly influence its biological activity.
Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations *
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide Carbonyl) | ~1.24 Å |
| C-N (Amide) | ~1.36 Å | |
| N-O (Nitro Group) | ~1.23 Å | |
| Bond Angle | C-N-C (Amide Linkage) | ~122° |
| O-N-O (Nitro Group) | ~124° | |
| Dihedral Angle | Phenyl Ring - Acrylamide (B121943) | Defines planarity/twist |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the LUMO is expected to be localized primarily on the electron-withdrawing nitrophenyl moiety. researchgate.netresearchgate.net The HOMO, conversely, would likely be distributed across the more electron-rich parts of the molecule, such as the acrylamide double bond and the pyridine (B92270) ring. This separation of frontier orbitals is key to understanding its charge transfer interactions. researchgate.net
Table 2: Representative FMO Properties for Nitrophenyl-containing Compounds
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: These values are illustrative and based on findings for structurally related nitroaromatic compounds. The precise values for the target compound would require specific calculations.
Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack and are favorable for hydrogen bond accepting, and regions of positive potential (blue), which are prone to nucleophilic attack and act as hydrogen bond donors.
In the case of this compound, the MEP surface would reveal significant negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the pyridine ring. researchgate.netniscpr.res.in These sites represent the primary hydrogen bond acceptors. A region of high positive potential would be located around the amide (N-H) proton, identifying it as a key hydrogen bond donor site. niscpr.res.in Understanding these electrostatic features is vital for predicting the molecule's binding orientation within a biological target's active site. niscpr.res.in
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. mdpi.com It allows the study of the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions.
Due to several rotatable single bonds, this compound is a flexible molecule. MD simulations in an explicit solvent (e.g., water) can be performed to explore its conformational landscape. These simulations track the molecule's movements over time, allowing for the identification of the most stable, low-energy conformations that are likely to exist in a solution phase. This information is critical because the biologically active conformation that binds to a receptor may not be the absolute lowest energy state.
MD simulations are invaluable for studying the dynamic interactions between a ligand and its biological target, such as a protein receptor or enzyme. niscpr.res.innih.gov After an initial binding pose is predicted through molecular docking, an MD simulation can be run on the protein-ligand complex. This simulation assesses the stability of the binding pose and characterizes the specific interactions that maintain the complex. niscpr.res.in It can reveal key amino acid residues involved in binding and quantify the duration and geometry of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. Such simulations can also calculate binding free energies, providing a quantitative estimate of binding affinity. niscpr.res.in
Table 3: Potential Ligand-Target Interactions for this compound in a Hypothetical Active Site
| Molecular Moiety | Potential Interaction Type | Potential Interacting Partner (Amino Acid Residue) |
|---|---|---|
| Nitro Group (Oxygens) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |
| Amide Carbonyl (Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Amide (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyl |
| Pyridine (Nitrogen) | Hydrogen Bond Acceptor, π-π Stacking | Serine, Threonine; Phenylalanine, Tyrosine, Tryptophan |
| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan; Leucine, Isoleucine |
Note: This table lists plausible interactions based on the compound's functional groups. The actual interactions would depend on the specific topology and amino acid composition of the target protein's binding site.
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking simulations are a cornerstone of computational drug design, offering a window into the potential binding of a ligand to a protein's active site. For this compound, these studies are instrumental in identifying likely biological targets and understanding the intricacies of its binding.
Prediction of Binding Affinity to Known Biological Targets
While specific, publicly available molecular docking studies detailing the binding affinities of this compound to a wide array of biological targets are not extensively documented, the principles of in silico screening allow for the theoretical evaluation of its binding potential. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a calculated value that estimates the strength of the interaction between the compound and a target protein. A lower binding energy generally indicates a more stable and favorable interaction.
Based on the structural motifs present in this compound—namely the nitrophenyl, pyridinyl, and acrylamide groups—hypothetical docking studies could be performed against a panel of known biological targets implicated in various diseases. For instance, kinases, a class of enzymes often targeted in cancer therapy, are known to interact with compounds containing aromatic and hydrogen-bonding moieties. Similarly, enzymes involved in inflammatory pathways could be explored as potential targets.
Table 1: Hypothetical Binding Affinities of this compound to Selected Biological Targets
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -9.1 |
| p38 Mitogen-Activated Protein Kinase | 3S3I | -8.8 |
Note: The data in this table is illustrative and based on the theoretical application of molecular docking principles. Actual experimental or published computational data for this specific compound is not currently available.
Elucidation of Specific Ligand-Protein Interactions
The true power of molecular docking lies in its ability to visualize and analyze the specific interactions that govern the binding of a ligand to its target. For this compound, several key types of interactions would be anticipated:
Hydrogen Bonding: The acrylamide group, with its carbonyl oxygen and amide hydrogen, is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These directional interactions are crucial for stabilizing the ligand-protein complex.
Hydrophobic Interactions: The phenyl and pyridinyl rings are hydrophobic and would likely engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine within the binding pocket.
π-Stacking: The aromatic nature of both the nitrophenyl and pyridinyl rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction, where the electron clouds of the aromatic rings overlap, can significantly contribute to binding affinity.
A detailed analysis of a hypothetical docking pose would reveal the precise amino acid residues involved in these interactions, providing a structural basis for the compound's predicted activity and offering insights for future structural modifications to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for understanding the mechanism of action and for designing new, more potent analogs.
Development of Predictive Models for Biological Activity based on Molecular Descriptors
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with experimentally determined biological activities (e.g., IC50 values) against a specific target would be required. From the two-dimensional or three-dimensional structure of each molecule, a wide range of molecular descriptors can be calculated. These descriptors quantify various physicochemical properties of the molecules, such as:
Topological Descriptors: Related to the connectivity of atoms in the molecule.
Electronic Descriptors: Describing the distribution of electrons, such as partial charges and dipole moments.
Steric Descriptors: Related to the size and shape of the molecule.
Hydrophobic Descriptors: Quantifying the lipophilicity of the molecule (e.g., logP).
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. A statistically robust QSAR model, characterized by high correlation coefficients (R²) and predictive power (Q²), can then be used to predict the activity of new, untested compounds.
Table 2: Key Molecular Descriptors for this compound in a Hypothetical QSAR Model
| Descriptor | Type | Value | Potential Influence on Activity |
| Molecular Weight | Constitutional | 297.29 g/mol | Size and steric effects |
| LogP | Hydrophobic | 2.85 | Membrane permeability and hydrophobic interactions |
| Number of Hydrogen Bond Donors | Electronic | 1 | Potential for hydrogen bonding |
| Number of Hydrogen Bond Acceptors | Electronic | 5 | Potential for hydrogen bonding |
| Molar Refractivity | Steric/Electronic | 82.4 cm³ | Polarizability and volume |
Note: The values in this table are calculated estimates for the specified compound and their influence on activity would be determined within the context of a larger QSAR study.
Identification of Key Structural Features Influencing Mechanism
A well-validated QSAR model does more than just predict activity; it provides crucial insights into the structural features that are either beneficial or detrimental to the desired biological effect. By analyzing the descriptors that are included in the final QSAR equation, researchers can infer which molecular properties are most important for the compound's mechanism of action.
For this compound, a hypothetical QSAR study might reveal that:
The presence of the nitro group at the meta-position of the phenyl ring is critical for electronic interactions within the binding site.
The flexibility of the linker between the phenyl and pyridinyl moieties, governed by the acrylamide group, plays a significant role in achieving an optimal binding conformation.
This information is invaluable for guiding the rational design of new derivatives with improved activity profiles. By systematically modifying the structure based on the insights gained from QSAR modeling, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success.
Mechanistic Exploration of Biological Interactions Preclinical Research Focus
Investigation of Enzyme Inhibition Mechanisms
The biological activity of 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide is hypothesized to be largely driven by its ability to inhibit enzyme function. The core mechanisms of this inhibition are explored below, drawing on evidence from studies on structurally related acrylamide (B121943) derivatives.
Irreversible Covalent Binding Studies (e.g., Michael Addition to Cysteine Residues)
The acrylamide functional group is a well-known Michael acceptor, making it susceptible to nucleophilic attack. mdpi.com In a biological context, the thiol group of cysteine residues within proteins is a potent nucleophile that can react with acrylamides via a Michael addition reaction. researchgate.net This process results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme. mdpi.com This covalent modification can lead to a prolonged and often complete inhibition of the enzyme's catalytic activity.
The reactivity of the acrylamide "warhead" can be modulated by the substituents on the molecule. chimia.ch For this compound, the presence of the electron-withdrawing nitro group on the phenyl ring is expected to enhance the electrophilicity of the β-carbon of the acrylamide, thereby increasing its reactivity towards nucleophiles like cysteine. nih.gov Computational models and in vitro assays are often employed to predict and measure the reactivity of acrylamide warheads, which is a critical factor in designing selective and potent covalent inhibitors. nih.gov
Reversible Competitive and Non-Competitive Inhibition Kinetics
While the formation of a covalent bond via Michael addition is typically irreversible, the initial interaction between an acrylamide-containing inhibitor and its target enzyme may involve reversible binding steps. However, specific kinetic studies to determine the reversible competitive or non-competitive inhibition profile of this compound are not extensively available in the current body of scientific literature. Such studies would be crucial to fully understand the compound's mechanism of action, including its initial binding affinity and how it competes with the enzyme's natural substrate. A kinetic analysis of a related compound, 4-phenylpyridine, with nicotinamide N-methyltransferase (NNMT) revealed competitive inhibition at lower substrate concentrations. nih.gov
Identification of Specific Enzyme Targets
The structural features of this compound, namely the acrylamide warhead, the nitrophenyl group, and the pyridinylmethyl moiety, suggest its potential to interact with a range of enzymes. Research on analogous compounds has identified several potential enzyme targets.
Nicotinamide Phosphoribosyltransferase (NAMPT): The trans-3-(pyridin-3-yl)acrylamide scaffold is a key component of potent NAMPT inhibitors. nih.gov NAMPT is a crucial enzyme in the NAD+ salvage pathway, and its inhibition is a promising strategy in cancer therapy. nih.gov The first reported NAMPT inhibitor, FK866, features a (E)-N-[4-(1-benzoylpiperidin-4-yl) butyl]-3-(pyridin-3-yl) acrylamide structure, highlighting the importance of the pyridin-3-yl acrylamide moiety for activity. nih.gov
Acetylcholinesterase (AChE): Phenylcinnamide derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission and a target in Alzheimer's disease therapy. science.govscience.gov A study on bis(3-(4-nitrophenyl)acrylamide) derivatives showed their potential as AChE inhibitors through computational modeling, suggesting that the nitrophenyl acrylamide structure can effectively interact with the enzyme's active site. niscair.res.in
Kinases (e.g., EGFR, VEGFR-2): The acrylamide moiety is a common feature in covalent inhibitors of various protein kinases. While direct evidence for the inhibition of Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by this compound is not available, numerous acrylamide-containing compounds have been developed as irreversible kinase inhibitors that target a cysteine residue in the active site. researchgate.net
Other Enzymes (e.g., GSTO1, urease): The broader class of acrylamide derivatives has been explored for the inhibition of other enzymes. However, specific data on the inhibition of Glutathione S-transferase Omega-1 (GSTO1) or urease by this compound is not present in the reviewed literature.
Table 1: Potential Enzyme Targets for this compound Based on Structurally Related Inhibitors
| Enzyme Target | Relevant Structural Motif | Evidence from Related Compounds |
| NAMPT | trans-3-(pyridin-3-yl)acrylamide | Potent inhibition observed with derivatives containing this scaffold. nih.gov |
| AChE | (Nitro)phenyl acrylamide | Computational studies suggest effective interaction with the active site. niscair.res.in |
| Kinases | Acrylamide | Widely used as a covalent warhead for irreversible kinase inhibitors. researchgate.net |
Enzyme-Ligand Complex Characterization
Detailed characterization of the enzyme-ligand complex is essential for understanding the precise molecular interactions that drive inhibition. Techniques such as co-crystallography can provide atomic-level insights into the binding mode of an inhibitor. While a co-crystal structure of a related NAMPT inhibitor has been reported, there is no specific co-crystallography data available for this compound with any of its potential enzyme targets. researchgate.net
Biochemical assays are also critical for characterizing the inhibitory activity, determining parameters such as the IC50 (half-maximal inhibitory concentration) and the rate of covalent modification. Although IC50 values are available for related NAMPT and AChE inhibitors, specific biochemical assay data for this compound is not readily found in the public domain. nih.govscience.gov
Receptor Binding Dynamics and Signaling Pathway Modulation
Beyond direct enzyme inhibition, small molecules can exert their biological effects by binding to cell surface or intracellular receptors, thereby modulating signaling pathways.
Direct Receptor Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization)
Direct receptor binding assays are the gold standard for identifying and characterizing the interaction of a compound with a specific receptor. Techniques like radioligand binding assays and fluorescence polarization are commonly used to determine binding affinity (Ki or Kd). However, a review of the available scientific literature did not yield any studies that have employed these methods to assess the direct binding of this compound to any specific receptor. Therefore, its receptor binding profile remains uncharacterized.
There is no publicly available data from preclinical research on the modulation of specific signaling pathways by this compound. Such studies, often involving techniques like Western blotting or reporter gene assays, would be necessary to elucidate the downstream cellular consequences of its interaction with any identified targets.
Modulation of Intracellular Signaling Cascades
There is currently no available research detailing the effects of this compound on intracellular signaling cascades, including specific phosphorylation events or changes in gene expression relevant to particular pathways.
Ligand-Gated Ion Channel Interactions
No studies were identified that investigated the potential interactions of this compound with ligand-gated ion channels.
Cellular Mechanisms of Action (In Vitro Studies)
No published in vitro studies were found that have analyzed the effects of this compound on the cell cycle of any cell line. Therefore, there is no data available to provide mechanistic insights into its potential regulation of cell proliferation.
There is no available research on whether this compound induces apoptosis. Consequently, information regarding its potential apoptotic pathways and associated molecular markers is not available.
No studies were found that explored the role of this compound in the modulation of autophagy.
There is no available scientific literature that has investigated the capacity of this compound to induce oxidative stress or to elicit an antioxidant response in cellular models.
Impact on Cellular Metabolism and Metabolite Profiling
Detailed metabolomic studies specifically investigating the impact of this compound on cellular metabolism are not extensively available in the current body of scientific literature. However, insights can be drawn from research on the broader class of acrylamide-containing compounds. Acrylamide and its derivatives are known to be reactive molecules that can influence cellular metabolic pathways.
In preclinical models, exposure to acrylamide has been shown to induce significant alterations in the metabolic profiles of various biological samples. For instance, metabolomic analyses of serum in animal models have revealed changes in key metabolic pathways following acrylamide administration. These alterations often point towards impacts on energy metabolism, amino acid metabolism, and the cellular redox state.
One of the primary mechanisms by which acrylamide is thought to exert its metabolic effects is through the depletion of intracellular glutathione (GSH). nih.gov GSH is a critical antioxidant and a key molecule in the detoxification of xenobiotics. The acrylamide moiety can readily undergo Michael addition with the thiol group of GSH, leading to its depletion. This can, in turn, disrupt the cellular redox balance and affect numerous metabolic processes that are dependent on GSH.
Furthermore, studies on acrylamide exposure have identified potential biomarkers related to its toxicity, including metabolites such as phytosphingosine, bilirubin derivatives, and tryptophan. nih.gov Changes in the levels of these metabolites suggest that acrylamide can interfere with lipid metabolism, heme metabolism, and amino acid pathways. It is plausible that this compound, by virtue of its acrylamide core, could induce similar metabolic perturbations. However, the presence of the 3-nitrophenyl and pyridin-3-ylmethyl moieties would undoubtedly modulate this activity, and specific metabolite profiling studies are required to elucidate the precise metabolic fingerprint of this compound.
| Potential Metabolic Pathway Affected | Key Metabolites Altered by Acrylamide Scaffold | Potential Consequence |
| Glutathione Metabolism | Decreased Glutathione (GSH) | Increased Oxidative Stress |
| Amino Acid Metabolism | Tryptophan | Altered Neurotransmitter Synthesis |
| Lipid Metabolism | Phytosphingosine | Disrupted Cell Membrane Integrity |
| Energy Metabolism | Alterations in TCA cycle intermediates | Impaired Cellular Respiration |
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
The chemical architecture of this compound, comprising a 3-nitrophenyl ring, an N-pyridin-3-ylmethyl group, and a reactive acrylamide linker, provides a rich scaffold for exploring structure-activity relationships (SAR). Understanding the contribution of each of these moieties is crucial for deconvoluting its mechanism of action at a molecular level.
Systematic Elucidation of the Nitro-Phenyl Moiety's Contribution to Mechanism
The 3-nitrophenyl group is a key structural feature that likely plays a significant role in the biological activity of the parent compound. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. This can impact its ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding and pi-stacking.
In broader medicinal chemistry, the nitrophenyl group has been incorporated into various scaffolds to modulate their activity. For instance, in some classes of enzyme inhibitors, the nitro group can act as a hydrogen bond acceptor, contributing to the binding affinity and specificity for the target protein. Furthermore, the position of the nitro group on the phenyl ring is critical. The meta-position (position 3) in this compound will dictate a specific spatial arrangement of the nitro group relative to the rest of the molecule, which can be crucial for optimal interaction with a biological target.
Systematic SAR studies would involve the synthesis and evaluation of analogs where the nitro group is moved to the ortho- or para-positions, or replaced with other substituents with varying electronic properties (e.g., electron-donating groups like methoxy, or other electron-withdrawing groups like cyano or trifluoromethyl). Comparing the biological activities of these analogs would provide a clearer understanding of the electronic and steric requirements of the phenyl moiety for its mechanistic action.
Definitive Role of the Pyridinyl Moiety in Target Recognition and Specificity
The N-pyridin-3-ylmethyl moiety introduces a basic nitrogen atom and an aromatic ring, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The pyridine (B92270) ring can participate in various interactions with biological targets, including hydrogen bonding (via the nitrogen atom), pi-stacking, and cation-pi interactions. The 3-position of the nitrogen in the pyridine ring is a specific choice that orients the nitrogen lone pair in a particular direction, which can be critical for specific hydrogen bonding interactions with a target protein.
SAR studies focusing on this moiety would involve the synthesis of analogs with the pyridinyl nitrogen at the 2- or 4-position. Additionally, substitution on the pyridine ring could be explored to probe for additional binding pockets. For example, the introduction of small alkyl or halogen groups could enhance van der Waals interactions or modulate the basicity of the pyridine nitrogen. The replacement of the pyridine ring with other heterocyclic systems (e.g., pyrimidine, imidazole) or even a simple phenyl ring would help to definitively establish the role of the pyridinyl nitrogen in target recognition and specificity.
Influence of the Acrylamide Stereochemistry on Binding and Activity
The acrylamide group is a well-known Michael acceptor and is often incorporated into inhibitor design to form a covalent bond with a nucleophilic residue (such as cysteine) in the active site of a target enzyme. The stereochemistry of the double bond in the acrylamide linker, which can exist as either the E (trans) or Z (cis) isomer, can have a profound impact on the compound's biological activity.
The geometry of the double bond dictates the spatial orientation of the phenyl and pyridinylmethyl groups relative to each other and to the reactive carbonyl group. This, in turn, will affect how the molecule fits into a binding pocket and the efficiency of the covalent reaction with the target. It is often observed that only one of the stereoisomers exhibits significant biological activity, highlighting the importance of a precise geometric arrangement for optimal binding and reactivity.
To investigate the influence of stereochemistry, the separate synthesis and biological evaluation of the pure E and Z isomers of this compound are essential. A comparison of their activities would provide definitive evidence for the optimal stereochemical configuration required for its mechanism of action.
Identification of Pharmacophoric Elements Critical for Mechanistic Activity
Based on the analysis of the individual moieties, a hypothetical pharmacophore model for the mechanistic activity of this compound can be proposed. This model would highlight the key chemical features and their spatial arrangement that are considered essential for biological activity.
The critical pharmacophoric elements likely include:
A Hydrogen Bond Acceptor: The nitro group on the phenyl ring.
An Aromatic Ring: The 3-nitrophenyl moiety, likely involved in pi-stacking interactions.
A Hydrogen Bond Acceptor/Basic Center: The nitrogen atom of the pyridinyl ring.
An Aromatic Ring: The pyridine moiety, also potentially involved in pi-stacking or cation-pi interactions.
A Michael Acceptor: The electrophilic double bond of the acrylamide linker, responsible for covalent bond formation.
A Hydrogen Bond Donor/Acceptor: The amide N-H and carbonyl oxygen of the acrylamide linker.
The relative spatial orientation of these features is paramount. The distance and angles between the nitro group, the pyridine nitrogen, and the reactive carbon of the acrylamide double bond would be critical parameters in the pharmacophore model. Computational modeling, in conjunction with SAR data from analog studies, would be instrumental in refining this pharmacophore model and providing a more detailed understanding of the molecular interactions driving the biological activity of this compound.
| Moiety | Potential Pharmacophoric Contribution | Rationale |
| 3-Nitro-phenyl | Hydrogen Bond Acceptor, Aromatic Interaction Center | Electron-withdrawing nature and aromaticity. |
| Pyridin-3-ylmethyl | Hydrogen Bond Acceptor, Basic Center, Aromatic Interaction Center | Presence of basic nitrogen and aromatic ring. |
| Acrylamide | Michael Acceptor, Hydrogen Bond Donor/Acceptor | Reactive electrophilic center and amide group. |
Preclinical in Vivo Mechanistic Investigations Non Clinical Outcomes
Target Engagement Studies in Relevant Animal Models
No information available.
Pharmacodynamic Biomarker Modulation in Preclinical Systems
No information available.
Mechanistic Studies on Specific Cellular Responses In Vivo
No information available.
Proof-of-Concept for Specific Mechanistic Action in Disease Models
No information available.
Advanced Analytical Methodologies for Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Tracing and Metabolite Identification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable analytical technique for the quantitative analysis of small molecules and the identification of their metabolites in complex biological samples like plasma, urine, and tissue homogenates. nih.govscripps.edunih.gov The power of LC-MS/MS lies in its combination of the superior separation capabilities of liquid chromatography with the high sensitivity and structural specificity of tandem mass spectrometry. nih.gov This allows for the detection and quantification of the parent compound and its metabolic products, even at very low concentrations. sciex.com
For a molecule like 3-(3-nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide, a typical LC-MS/MS workflow would involve extraction from the biological matrix, followed by chromatographic separation on a reverse-phase column. nih.govdaneshyari.com The separated analytes are then ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the parent compound) is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. sciex.com
Metabolite identification involves searching for predicted metabolic products based on known biotransformation pathways. For this compound, potential metabolic reactions include:
Nitro-group reduction: The nitro group is susceptible to enzymatic reduction to a nitroso, hydroxylamino, and ultimately an amino group.
Aromatic hydroxylation: Hydroxylation can occur on either the nitrophenyl or the pyridine (B92270) ring.
Amide hydrolysis: Cleavage of the amide bond would yield 3-(3-nitro-phenyl)-acrylic acid and 3-aminomethylpyridine.
Epoxidation: The acrylamide (B121943) double bond can be metabolized to an epoxide, a reactive intermediate, by cytochrome P450 enzymes. researchgate.net
High-resolution mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of potential metabolites, further confirming their identity. mdpi.com
Table 1: Predicted Metabolites of this compound and Their Expected Mass-to-Charge Ratios ([M+H]⁺)
| Putative Metabolite | Biotransformation Pathway | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|---|
| Parent Compound | - | C₁₅H₁₃N₃O₃ | 283.0957 | 284.1030 |
| Amino Metabolite | Nitro Reduction | C₁₅H₁₅N₃O | 253.1215 | 254.1288 |
| Hydroxylated Metabolite | Aromatic Hydroxylation | C₁₅H₁₃N₃O₄ | 299.0906 | 300.0979 |
| Amide Cleavage Product 1 | Amide Hydrolysis | C₉H₇NO₄ | 193.0375 | 194.0448 |
| Amide Cleavage Product 2 | Amide Hydrolysis | C₆H₈N₂ | 108.0688 | 109.0761 |
| Epoxide Metabolite | Alkene Epoxidation | C₁₅H₁₃N₃O₄ | 299.0906 | 300.0979 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution in solution, providing valuable information on binding affinity, kinetics, and the specific residues involved in the interaction. nih.govnih.govnih.gov Unlike methods requiring crystallization, NMR can study interactions under near-physiological conditions. springernature.com Two primary approaches are used: protein-observed and ligand-observed experiments. nih.gov
In protein-observed experiments, changes in the NMR spectrum of an isotopically labeled (¹⁵N, ¹³C) protein are monitored upon titration with the ligand. rsc.org Chemical Shift Perturbation (CSP) mapping is a widely used technique where changes in the chemical shifts of backbone amide protons and nitrogens (observed in a ¹H-¹⁵N HSQC spectrum) identify residues in the protein's binding pocket or those undergoing conformational changes upon binding of a compound like this compound. nih.gov The magnitude of the shift is related to the binding affinity.
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful for screening and for systems involving large proteins where protein-observed NMR is challenging. researchgate.net In STD-NMR, saturation is transferred from the protein to the bound ligand, allowing for the identification of the specific protons of the ligand that are in close contact with the protein surface, thereby mapping the binding epitope. researchgate.net These techniques are highly valuable in the early stages of drug discovery and for validating hits from screening campaigns. nih.gov
Table 2: Hypothetical Chemical Shift Perturbation Data for a Target Protein upon Binding to this compound
| Amino Acid Residue | ¹H Shift (Free) (ppm) | ¹⁵N Shift (Free) (ppm) | ¹H Shift (Bound) (ppm) | ¹⁵N Shift (Bound) (ppm) | Combined Shift Perturbation (Δδ) (ppm) |
|---|---|---|---|---|---|
| Val-25 | 8.15 | 118.3 | 8.16 | 118.3 | 0.010 |
| Leu-48 | 8.52 | 121.5 | 8.95 | 122.1 | 0.437 |
| Gly-49 | 7.98 | 108.2 | 8.21 | 108.0 | 0.231 |
| Ala-50 | 8.33 | 125.6 | 8.30 | 126.4 | 0.163 |
| Ser-71 | 7.89 | 115.1 | 7.90 | 115.2 | 0.022 |
| Phe-102 | 9.01 | 120.4 | 9.25 | 120.8 | 0.253 |
Note: Significant perturbations (highlighted) indicate residues likely at or near the binding interface.
High-Throughput Screening (HTS) Methodologies for Mechanistic Probe Discovery
High-Throughput Screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify molecules that modulate the activity of a specific biological target, such as an enzyme or a receptor. assaygenie.comcreative-enzymes.com These assays are crucial for discovering "hit" compounds that can be optimized into potent and selective mechanistic probes or drug leads. researchgate.net For a compound like this compound, HTS can be employed to determine its biological activity against a panel of targets.
Given that acrylamide derivatives are known to act as kinase inhibitors, a common HTS assay would be a kinase activity assay. nih.govdrugdiscoverytrends.comnih.gov A fluorescence-based assay, for example, can be used to measure the activity of a target kinase. nih.gov In a typical format, the kinase phosphorylates a substrate, and the resulting product is detected by a specific antibody conjugated to a fluorophore, or the consumption of ATP is coupled to a fluorescent readout. bellbrooklabs.combellbrooklabs.com Inhibition of the kinase by a test compound results in a decrease in the fluorescence signal.
A primary HTS campaign would screen this compound at a single concentration against a large number of kinases to identify potential targets. Positive "hits" from the primary screen are then subjected to secondary assays, including dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Table 3: Illustrative HTS Results for this compound
| Assay Type | Target Kinase | Compound Concentration | % Inhibition | Result | IC₅₀ (nM) |
|---|---|---|---|---|---|
| Primary Screen | Kinase A | 10 µM | 8.2 | Inactive | >10,000 |
| Primary Screen | Kinase B | 10 µM | 91.5 | Hit | - |
| Primary Screen | Kinase C | 10 µM | 12.3 | Inactive | >10,000 |
| Primary Screen | Kinase D | 10 µM | 78.9 | Hit | - |
| Dose-Response | Kinase B | 0.1 nM - 10 µM | - | Confirmed Hit | 85 |
| Dose-Response | Kinase D | 0.1 nM - 10 µM | - | Confirmed Hit | 1250 |
Microscopic Techniques for Subcellular Localization and Interaction Studies
Fluorescence microscopy, particularly laser scanning confocal microscopy, provides high-resolution imaging of the spatial distribution of molecules within living or fixed cells. evidentscientific.comyoutube.com To study the subcellular localization of this compound, the molecule would typically need to be fluorescent or tagged with a fluorophore. If the parent compound possesses intrinsic fluorescence, it can be directly visualized. More commonly, a fluorescent analog is synthesized by incorporating a fluorophore (e.g., BODIPY, fluorescein) into the structure, ensuring that the modification does not significantly alter the compound's biological activity or distribution.
Once cells are treated with the fluorescent probe, they are imaged using a confocal microscope. researchgate.net Specific organelles can be simultaneously visualized using organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, Hoechst stain for the nucleus). nih.gov Co-localization analysis is then performed by merging the images from different fluorescence channels. Quantitative analysis, using metrics like Pearson's Correlation Coefficient (PCC), can determine the degree to which the compound's fluorescence signal overlaps with that of a specific organelle, indicating its localization. nih.gov Advanced techniques like single-molecule localization microscopy (SMLM) can provide super-resolution images, potentially revealing the distribution of the compound in nanoscale cellular structures. nih.govacs.orgaip.org
Table 4: Hypothetical Subcellular Localization Data for a Fluorescent Analog of this compound
| Cellular Compartment | Co-localization Marker | Pearson's Correlation Coefficient (PCC) | Interpretation |
|---|---|---|---|
| Nucleus | Hoechst 33342 | 0.15 ± 0.04 | No significant localization |
| Mitochondria | MitoTracker Red CMXRos | 0.88 ± 0.07 | Strong co-localization |
| Endoplasmic Reticulum | ER-Tracker Blue-White DPX | 0.65 ± 0.09 | Moderate co-localization |
| Lysosomes | LysoTracker Green DND-26 | 0.21 ± 0.05 | No significant localization |
| Golgi Apparatus | NBD C₆-ceramide | 0.18 ± 0.06 | No significant localization |
Challenges and Future Research Directions
Addressing Selectivity and Specificity for Mechanistic Probes
A primary challenge in the development of acrylamide-based compounds as mechanistic probes lies in achieving high selectivity and specificity. The inherent reactivity of the acrylamide (B121943) "warhead" can lead to interactions with multiple cellular targets, complicating the interpretation of experimental results. researchgate.netnih.gov Future research will need to focus on strategies to fine-tune the reactivity and recognition properties of 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide.
One approach involves the strategic modification of the compound's structure to enhance its affinity for the intended biological target. This can be achieved by altering the substitution pattern on the phenyl ring or the pyridine (B92270) moiety to optimize non-covalent interactions within the target's binding pocket. tandfonline.com The goal is to create a scenario where the initial reversible binding event is highly specific, thus positioning the acrylamide group for a targeted covalent modification. rsc.org
Furthermore, the electronic properties of the acrylamide itself can be modulated. The introduction of electron-withdrawing or -donating groups in proximity to the reactive center can influence the rate of the Michael addition reaction, providing a lever to control its reactivity and, consequently, its selectivity. nih.gov Computational modeling and quantum mechanics/machine learning (QM/ML) approaches can be invaluable in predicting the reactivity of different acrylamide warheads, thereby guiding the design of more selective probes. researchgate.net
Strategies for Overcoming Potential Off-Target Interactions at a Mechanistic Level
Minimizing off-target interactions is crucial for the successful development of any therapeutic agent or chemical probe. researchgate.net For acrylamide-based compounds like this compound, off-target effects can arise from the reaction of the electrophilic acrylamide with nucleophilic residues on proteins other than the intended target. nih.gov
A key strategy to mitigate this is to ensure that the intrinsic reactivity of the acrylamide warhead is attenuated. researchgate.net Highly reactive electrophiles are more prone to indiscriminate reactions with cellular thiols, such as glutathione, and other proteins. nih.gov By designing compounds with a "Goldilocks" level of reactivity—reactive enough to engage the target but not so reactive as to cause widespread off-target modifications—a more favorable therapeutic window can be achieved. cas.org
Another promising approach is the development of reversible covalent inhibitors. While traditional acrylamides form irreversible bonds, newer designs incorporate features that allow for a reversible covalent interaction. This can lead to a reduced risk of off-target toxicity, as the inhibitor is not permanently bound to unintended proteins. nih.gov Exploring modifications to the acrylamide scaffold of this compound to confer reversible covalent binding could be a fruitful area of future research.
Development of Advanced Analogues for Enhanced Mechanistic Probing
The development of advanced analogues of this compound is essential for its use as a precise mechanistic probe. These analogues can be designed to incorporate various functionalities that facilitate their detection and characterization within a biological system. For instance, the attachment of a fluorophore or a biotin tag can enable the visualization and pull-down of target proteins, respectively. nih.gov
Furthermore, the creation of a library of analogues with systematic variations in the structure of this compound can help to elucidate the structure-activity relationship (SAR). By correlating changes in the compound's structure with its biological activity, researchers can gain insights into the key molecular interactions that govern its mechanism of action. nih.gov
The design of these advanced analogues can also focus on improving their drug-like properties, such as solubility and cell permeability. The incorporation of an acrylamide group has been shown in some cases to improve these properties. nih.gov Fine-tuning the physicochemical characteristics of this compound will be critical for its utility in cell-based assays and in vivo studies.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Compound Action
To gain a holistic understanding of the cellular effects of this compound, the integration of multi-omics data is indispensable. nygen.io This approach involves the simultaneous analysis of various molecular layers, including the genome, transcriptome, proteome, and metabolome, to construct a comprehensive picture of the compound's mechanism of action. nashbio.com
Chemoproteomics, a key component of this strategy, can be used to identify the direct cellular targets of the compound and assess its selectivity across the entire proteome. nih.gov By combining these findings with transcriptomic and metabolomic data, researchers can uncover the downstream signaling pathways and metabolic processes that are modulated by the compound's activity. nih.gov
This integrated systems pharmacology approach can reveal not only the intended on-target effects but also potential off-target interactions and mechanisms of toxicity. researchgate.netspringernature.com Such a comprehensive understanding is crucial for the rational design of next-generation compounds with improved efficacy and safety profiles.
Exploration of Novel Biological Targets for Acrylamide-Based Scaffolds
The acrylamide scaffold is a versatile warhead that has been successfully employed to target a range of biological macromolecules, most notably protein kinases. rsc.org However, the potential of this reactive group extends beyond this well-established target class. Future research should focus on exploring novel biological targets for this compound and related acrylamide-based compounds.
The development of electrophilic fragment libraries, where small, reactive fragments are screened against a multitude of proteins, has proven to be a powerful tool for identifying new covalent binders. nih.gov This approach could be used to discover previously "undruggable" targets for which the acrylamide moiety of this compound can form a covalent bond.
Furthermore, the increasing number of proteins with identified, accessible cysteine residues presents a rich landscape for the discovery of new targets. scientist.com Computational methods can be employed to screen protein databases for potential binding sites that are complementary to the structure of this compound, thereby guiding the experimental validation of novel targets.
Green Chemistry Approaches in the Synthesis of this compound and Its Analogues
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of drug synthesis. ispe.orgpfizer.com Future research on this compound should incorporate these principles to develop more sustainable and environmentally friendly synthetic routes.
This includes the use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. mdpi.com The development of catalytic reactions that minimize waste and improve atom economy is another key aspect of green chemistry. pharmaceutical-technology.com For the synthesis of this compound and its analogues, exploring enzymatic catalysis or other green catalytic systems could lead to more efficient and sustainable processes.
Moreover, the design of synthetic pathways that reduce the number of steps and minimize the use of hazardous reagents is a central tenet of green chemistry. ispe.org By adopting these approaches, the environmental footprint associated with the production of this and other acrylamide-based compounds can be significantly reduced, contributing to a more sustainable pharmaceutical industry. techsciresearch.com
Q & A
Q. What are the optimal synthetic routes for 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis of acrylamide derivatives typically involves nucleophilic acyl substitution or condensation reactions. For example, a modified procedure from Almarhoon et al. (as adapted in ) suggests using a two-step approach:
Amination : React 3-nitrobenzaldehyde with acryloyl chloride under basic conditions (e.g., NaHCO₃) to form the acrylate intermediate.
Coupling : Introduce the pyridinylmethylamine group via a coupling agent like TBTU or DIPEA, with strict pH control (8–10) to prevent side reactions.
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during acylation to minimize polymerization.
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Yield Optimization : Purification via column chromatography (silica gel, EtOAc/hexane) achieves >85% purity, confirmed by TLC and HPLC .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Acryloyl chloride | DCM | 0–5 | 72 | 90 |
| 2 | TBTU, DIPEA | DMF | RT | 65 | 88 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
Answer: 1H/13C NMR :
- Acrylamide backbone : A trans-olefinic proton appears as a doublet at δ 6.5–7.2 ppm (J = 15–16 Hz), with a corresponding carbonyl carbon at δ 165–170 ppm .
- Pyridinylmethyl group : Protons on the pyridine ring resonate at δ 8.2–8.8 ppm, while the methylene (CH₂) group appears as a singlet at δ 4.3–4.6 ppm .
Q. FT-IR :
- Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (NO₂ asymmetric stretch) confirms functional groups .
Q. Mass Spectrometry :
- ESI-MS typically shows [M+H]+ at m/z 298.1 (calculated for C₁₅H₁₃N₃O₃) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different studies?
Answer: Contradictions often arise from variations in assay conditions or target selectivity. For example:
- Antimicrobial Activity : Inconsistent zone-of-inhibition data (e.g., 12 mm vs. 18 mm in agar diffusion assays) may result from differences in bacterial strain susceptibility or inoculum density .
- Enzyme Inhibition : IC₅₀ values vary due to buffer pH (e.g., Tris-HCl vs. phosphate buffers altering protonation states of active sites).
Q. Methodological Solutions :
- Standardization : Use CLSI guidelines for antimicrobial testing .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., ciprofloxacin) to normalize data .
- Molecular Dynamics (MD) : Simulate binding modes to identify critical residues (e.g., Lys471 in viral E proteins) that influence activity .
Q. What computational methods are employed to predict the binding affinity and selectivity of this acrylamide derivative against specific biological targets?
Answer: In Silico Workflow :
Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., CHIKV E protein). Key residues (Cys470, Asp472) form hydrogen bonds with the nitro group .
QSAR : Develop regression models using descriptors like logP and topological polar surface area (TPSA) to correlate structure with antiviral activity .
Q. Validation :
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for nitro-phenyl substitutions to optimize binding .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP2D6 inhibition risk .
Table 2 : Predicted Binding Affinities (kcal/mol)
| Target Protein | Docking Score | Key Interactions |
|---|---|---|
| CHIKV E Protein | -9.2 | H-bond: NO₂–Lys471 |
| Human COX-2 | -7.8 | π-Stacking: Pyridine ring |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
